

Crystal Structure of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 1h-Pyrrole-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1H-pyrrole-2-carbohydrazide**, a molecule of interest in medicinal chemistry due to the established biological activities of pyrrole derivatives.^{[1][2][3]} This document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

1H-Pyrrole-2-carbohydrazide (C₅H₇N₃O) crystallizes in an orthorhombic system.^{[1][2][3]} The crystal structure is characterized by a network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture.

Crystallographic Data

The fundamental crystallographic parameters for **1H-pyrrole-2-carbohydrazide** have been determined by single-crystal X-ray diffraction.

Parameter	Value	Reference
Chemical Formula	C ₅ H ₇ N ₃ O	[1][2]
Formula Weight (M _r)	125.14	[1][2]
Crystal System	Orthorhombic	[1][2]
Space Group	P b c a	[2]
a (Å)	9.9789 (16)	[1][2]
b (Å)	8.5633 (14)	[1][2]
c (Å)	13.657 (2)	[1][2]
Volume (V) (Å ³)	1167.0 (3)	[1][2]
Z	8	[1][2]
Radiation	Mo Kα (λ = 0.71073 Å)	[2]
Temperature (T)	296 K	[1][2]
Crystal Size (mm)	0.31 × 0.28 × 0.16	[1][2]
Absorption Coeff. (μ) (mm ⁻¹)	0.11	[1][2]
R-factor [F ² > 2σ(F ²)]	0.043	[2]
wR(F ²)	0.146	[2]
Goodness-of-fit (S)	1.04	[2]

Intermolecular Interactions

The stability of the crystal packing is primarily attributed to a network of hydrogen bonds.[1][2][4] Specifically, intermolecular N—H⋯N and N—H⋯O interactions link adjacent molecules, resulting in the formation of a supramolecular grid.[1][2][4] The key hydrogen bonds identified are N1—H1⋯N3, N2—H2⋯O1, and N3—H3B⋯O1.[1][2]

Donor— H...Acceptor	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)	Reference
N1—H1...N3 ⁱ	0.86	2.15	2.996 (2)	169	[2]
N2—H2...O1 ⁱⁱ	0.86	2.06	2.8422 (19)	151	[2]
N3— H3B...O1 ⁱⁱⁱ	0.91 (3)	2.12 (3)	3.023 (3)	168 (2)	[2]
Symmetry codes: (i) x, - y+1/2, z-1/2; (ii) -x+1, y- 1/2, -z+3/2; (iii) x-1/2, - y+1/2, -z+1					

Experimental Protocols

Synthesis of 1H-Pyrrole-2-carbohydrazide

The title compound was synthesized via the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[1][4]

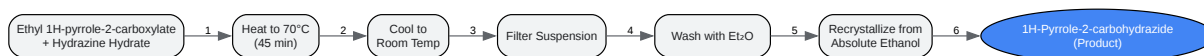
Materials:

- Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.1392 g)
- Hydrazine hydrate (80% in water, 0.5 mL)
- Diethyl ether (Et₂O)
- Absolute ethyl alcohol

Procedure:

- Ethyl 1H-pyrrole-2-carboxylate and hydrazine hydrate were combined in a 25 mL round-bottomed flask equipped with a magnetic stirrer.[1]

- The temperature of the mixture was raised to 70°C and maintained for 45 minutes.[1]
- The mixture was then cooled to room temperature, leading to the formation of a suspension.[1]
- The resulting solid was collected by filtration.[1]
- The collected solid was washed with diethyl ether.[1]
- The final product was purified by recrystallization from absolute ethyl alcohol, yielding 0.113 g (90% yield) of **1H-pyrrole-2-carbohydrazide**. [1]



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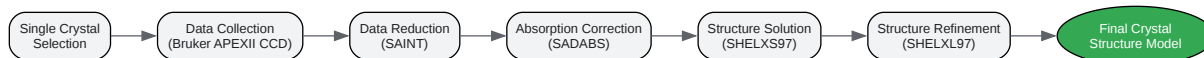
Caption: Synthetic workflow for **1H-pyrrole-2-carbohydrazide**.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained from the recrystallization process.

Data Collection and Refinement:

- Diffractometer: Bruker APEXII CCD area-detector.[1][2]
- Absorption Correction: Multi-scan (SADABS).[1][2]
- Structure Solution: The structure was solved using SHELXS97.[1][3]
- Structure Refinement: The structure was refined using SHELXL97.[1][3]
- Hydrogen Atoms: Hydrogen atoms attached to N3 were located in a difference Fourier map. All other H atoms were placed in calculated positions and refined using a riding model.[1]



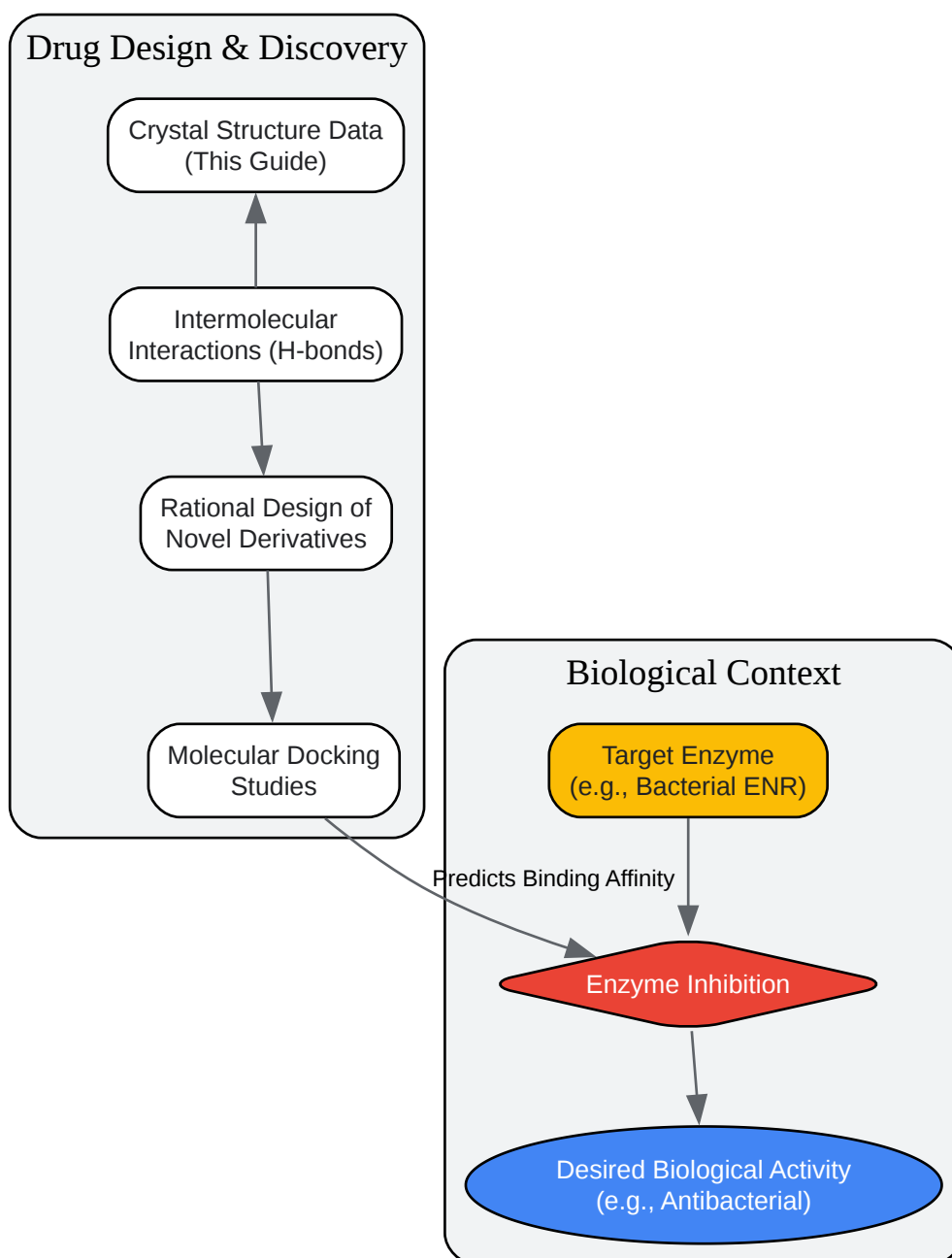
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Caption: Experimental workflow for crystallographic analysis.

Relevance in Drug Development

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antitubercular properties.[1][2] Some benzylidene pyrrole-2-carbohydrazide derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.[5] This makes ENR a viable target for the development of new antibacterial agents.

The structural information presented in this guide is fundamental for understanding the stereochemistry and intermolecular interaction potential of **1H-pyrrole-2-carbohydrazide**. This knowledge can be leveraged for the rational design of novel derivatives with enhanced binding affinity for biological targets like ENR, aiding in the development of new therapeutic agents.



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Caption: Role of crystal structure data in drug development.

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